molecular formula C11H17NO2 B2398379 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane CAS No. 1518654-15-3

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane

Cat. No.: B2398379
CAS No.: 1518654-15-3
M. Wt: 195.262
InChI Key: FDWLIGDAAZATRQ-UHFFFAOYSA-N
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Description

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a nitrogen-containing azaspiro ring and a dioxane ring, with a butynyl group attached to the nitrogen atom. The presence of both oxygen and nitrogen atoms in the ring system imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable dioxane derivative and an azaspiro precursor in the presence of a base can lead to the formation of the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The butynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4

Scientific Research Applications

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]nonane: Similar structure but with a different ring size.

    9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]undecane: Another analog with a larger ring system.

    9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]octane: A smaller ring analog with distinct properties.

Uniqueness

9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-but-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-3-6-12-7-4-5-11(10-12)13-8-9-14-11/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWLIGDAAZATRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518654-15-3
Record name 7-(but-3-yn-1-yl)-1,4-dioxa-7-azaspiro[4.5]decane
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